2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid
Overview
Description
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid is a chemical compound with the molecular formula C12H14O2S and a molecular weight of 222.31 g/mol It is characterized by the presence of a cyclobutyl ring substituted with a phenylsulfanyl group and an acetic acid moiety
Scientific Research Applications
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Preparation Methods
The synthesis of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, where a phenylsulfanyl anion reacts with a cyclobutyl halide.
Acetic Acid Moiety Addition:
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.
Esterification: The acetic acid moiety can react with alcohols to form esters in the presence of acid catalysts.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts to drive the reactions towards desired products .
Mechanism of Action
The mechanism of action of 2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The acetic acid moiety may contribute to the compound’s ability to form hydrogen bonds and interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid can be compared with similar compounds such as:
2-[1-(Phenylthio)cyclobutyl]acetic acid: Similar in structure but with a thioether group instead of a sulfanyl group.
2-[1-(Phenylsulfonyl)cyclobutyl]acetic acid: Contains a sulfonyl group, which may exhibit different chemical reactivity and biological activity.
2-[1-(Phenylselanyl)cyclobutyl]acetic acid: Features a selenyl group, which can impart unique properties due to the presence of selenium.
Properties
IUPAC Name |
2-(1-phenylsulfanylcyclobutyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c13-11(14)9-12(7-4-8-12)15-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXXHHDVLWHHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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